molecular formula C15H21N3OS B2680004 N-(1-(thiazol-2-yl)piperidin-4-yl)cyclohex-3-enecarboxamide CAS No. 1448058-25-0

N-(1-(thiazol-2-yl)piperidin-4-yl)cyclohex-3-enecarboxamide

Katalognummer: B2680004
CAS-Nummer: 1448058-25-0
Molekulargewicht: 291.41
InChI-Schlüssel: FPRAKARVLYMLMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

Thiazole, a component of the compound, is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The compound was synthesized through a series of reactions involving coupling and treatment with various reagents .

Wissenschaftliche Forschungsanwendungen

Conformational Analysis and X-ray Crystal Structure

A study conducted by Plazzi et al. (1997) on thioperamide analogs, which are structurally related to N-(1-(thiazol-2-yl)piperidin-4-yl)cyclohex-3-enecarboxamide, highlights their potential as H3-receptor antagonists. The research involved conformational analysis and X-ray crystallography to understand the structural basis of their activity. This approach provided insights into designing new H3-receptor antagonists using thioperamide as a template, demonstrating the compound's relevance in developing therapeutics targeting the histamine H3 receptor Plazzi, Bordi, Mor, Cozzini, & Domiano, 1997.

Synthesis and Anti-Arrhythmic Activity

Abdel‐Aziz et al. (2009) explored the synthesis of piperidine-based 1,3-thiazole derivatives, aiming to investigate their anti-arrhythmic properties. This study signifies the chemical versatility of the piperidine and thiazole moieties, suggesting potential applications in developing novel anti-arrhythmic agents Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009.

Metabolism and Disposition Study

Renzulli et al. (2011) conducted a comprehensive study on the disposition and metabolism of SB-649868, a compound structurally related to this compound, highlighting its application as an orexin receptor antagonist for treating insomnia. The study detailed the metabolic pathways and elimination processes of the compound, providing essential data for further pharmacokinetic and pharmacodynamic evaluations Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011.

Antimicrobial Study of Substituted 2-Aminobenzothiazoles

Anuse et al. (2019) synthesized and evaluated the antimicrobial properties of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamides. This research adds to the understanding of how structural modifications in thiazole and piperidine derivatives influence antimicrobial activity, indicating the potential for developing new antimicrobial agents Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019.

Synthesis and Cannabinoid Receptor Antagonism

Lan et al. (1999) explored the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Their research offers insights into the design of cannabinoid receptor antagonists using N-(piperidin-1-yl)-substituted compounds, contributing to the development of potential therapeutics for conditions modulated by cannabinoid receptors Lan, Liu, Fan, Lin, Fernando, McCallion, Pertwee, & Makriyannis, 1999.

Eigenschaften

IUPAC Name

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c19-14(12-4-2-1-3-5-12)17-13-6-9-18(10-7-13)15-16-8-11-20-15/h1-2,8,11-13H,3-7,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRAKARVLYMLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2CCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.